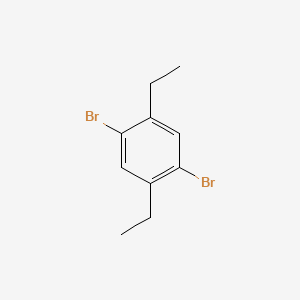

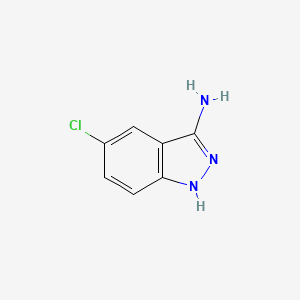

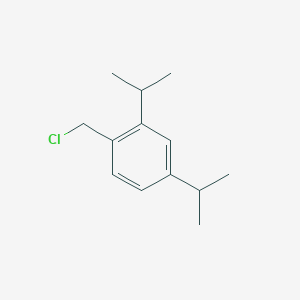

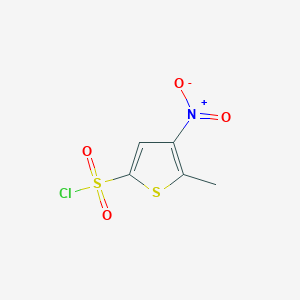

![molecular formula C9H14F3N3 B1287512 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9](/img/structure/B1287512.png)

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C9H14F3N3 and its molecular weight is 221.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization of Pyrazole Derivatives

Research by Titi et al. (2020) focused on synthesizing and characterizing pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial properties. The study involved the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the synthesis of compounds with significant biological activity. The structural identification was achieved through various spectroscopic methods and X-ray crystallography, providing insights into the geometric parameters and theoretical physical and chemical properties of these compounds (Titi et al., 2020).

Catalysis and Polymerization

Matiwane et al. (2020) explored the use of pyrazolyl compounds in catalysis, specifically for the copolymerization of CO2 and cyclohexene oxide. The study demonstrated that zinc(II) carboxylate complexes derived from pyrazolyl compounds are effective catalysts in forming poly(cyclohexene carbonate) under certain conditions, highlighting the potential of these compounds in sustainable polymer production (Matiwane et al., 2020).

Antimicrobial and Antifungal Agents

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial and antifungal activities. The reaction of specific pyrazole compounds with other reagents led to the formation of products that were tested against various microbial strains. The study provided valuable data on the antimicrobial efficacy of these derivatives, contributing to the development of new antimicrobial agents (Holla et al., 2006).

Molecular Structure and Reactivity

Research by Szlachcic et al. (2020) delved into the molecular structure and reactivity of pyrazole derivatives, particularly focusing on their cyclization processes. The study combined X-ray diffraction measurements and DFT calculations to understand the impact of intramolecular hydrogen bonding on the reactivity of these compounds, offering insights into alternative synthesis methods (Szlachcic et al., 2020).

Antimicrobial Activity and Molecular Docking

Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives and assessed their antimicrobial activities. The study also included in silico molecular docking to evaluate the binding affinity of these compounds to bacterial enzymes, providing a comprehensive approach to understanding their antimicrobial potential (Bhat et al., 2016).

将来の方向性

“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound could potentially enhance the compound’s pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

生化学分析

Biochemical Properties

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known for its strong electronegativity, which can influence the compound’s reactivity and binding affinity with biomolecules . This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, it can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, depending on the concentration and duration of exposure . In certain cell types, it has been shown to alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, facilitating its interaction with target molecules . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolic pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain concentration . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . The interaction with cofactors and other metabolic enzymes further modulates its metabolic fate and effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing its accumulation in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Its activity and function can be modulated by its localization within different subcellular compartments, influencing its interactions with target biomolecules

特性

IUPAC Name |

2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBCPRSVJPVCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598871 |

Source

|

| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-75-9 |

Source

|

| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

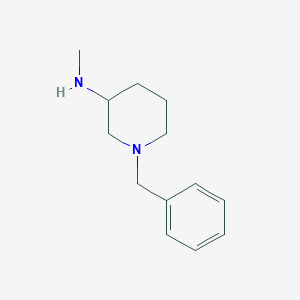

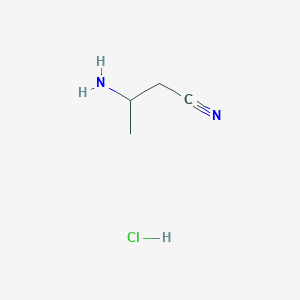

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)